molecular formula C20H27N5O2 B5600653 ({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

Cat. No. B5600653
M. Wt: 369.5 g/mol
InChI Key: LIJXUPWGACPNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds like this involves multiple steps, including the formation of key intermediates and the use of specific catalysts to achieve the desired molecular architecture. While the detailed synthesis process for this specific compound is not directly mentioned in the available literature, similar compounds have been synthesized through reactions involving quaternary salt rearrangements, Stevens rearrangement products, and the use of electrophilic traps such as dimethyl acetylenedicarboxylate to achieve complex heterocyclic structures (Soldatenkov et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray structural analysis, which reveals the spatial arrangement of atoms within the molecule and the presence of specific functional groups that dictate its reactivity and interactions with other molecules. For instance, similar complex molecules have been analyzed to establish their molecular structures, revealing intricate details about their atomic configuration (Soldatenkov et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, certain triazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making them of interest in medicinal chemistry. The specific chemical behaviors, such as reactivity with other compounds, formation of intermediates, and the conditions under which these reactions occur, are essential for understanding their applications and potential as pharmacological agents (Hlazunova, 2020).

Scientific Research Applications

Synthesis and Antibacterial Efficacy

Novel compounds with structures similar to the one mentioned have been synthesized and evaluated for their antibacterial and cytotoxic activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds demonstrated superior biofilm inhibition activities compared to the reference antibiotic, Ciprofloxacin, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).

Ring Transformation and Chemical Synthesis

Research into the ring-transformation reactions of certain precursors has led to the synthesis of new chemical entities. These transformations and syntheses contribute to the development of novel compounds with potential applications in drug development and other areas of chemical research (Mataka et al., 1992).

Potent Fluorescence-Tagged Ligands

Compounds containing piperidine derivatives have been coupled to fluorescent moieties to create highly potent histamine H3 receptor ligands. These compounds are significant for their potential use in identifying and understanding the binding site on the histamine H3 receptor, highlighting their application in research related to neurological and psychiatric disorders (Amon et al., 2007).

Gastrointestinal Motility Enhancement

Benzamide derivatives bearing a piperidin-4-ylmethyl group have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown promising pharmacological profiles for enhancing gastrointestinal motility, indicating their potential therapeutic application in treating gastrointestinal disorders (Sonda et al., 2003).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl-[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-23(2)13-18-21-22-19(24(18)3)16-5-4-9-25(12-16)20(26)15-6-7-17-14(11-15)8-10-27-17/h6-7,11,16H,4-5,8-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJXUPWGACPNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCC4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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